1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone
Overview
Description
This compound is a derivative of ethanone, which is an organic compound also known as acetone. The structure suggests that it might have properties similar to other ethanone derivatives .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazinyl and piperazinyl rings, and the attachment of the methoxyphenyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazinyl and piperazinyl rings, as well as the methoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .Scientific Research Applications
Conformational and Vibrational Studies
A study conducted by Onawole et al. (2017) on a similar compound, 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), discusses its conformational, vibrational, and DFT studies. It assesses important biochemical properties and vibrational assignments. The research indicates MNPE's potential as an agonist in the human GABA A receptor due to its conformational flexibility and intramolecular hydrogen bonding, suggesting its biodegradability in aqueous solutions (Onawole et al., 2017).
Synthesis and Pharmacological Evaluation
Bhosale et al. (2014) designed and synthesized derivatives of a biphenyl moiety linked with aryl piperazine. These compounds were evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity. This demonstrates the compound's potential in antipsychotic medication development (Bhosale et al., 2014).
Electrochemical Synthesis
Nematollahi and Amani (2011) explored the electrochemical synthesis of new phenylpiperazine derivatives, presenting an environmentally friendly and efficient method. This approach offers a novel pathway for synthesizing related compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Future Directions
Properties
IUPAC Name |
1-[4-[4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16(28)17-6-8-19(9-7-17)26-10-12-27(13-11-26)22-24-21(15-23-25-22)18-4-3-5-20(14-18)29-2/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZGBZCDHGCXSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CN=N3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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